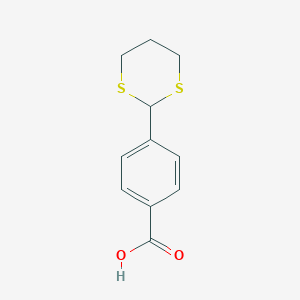

4-(1,3-dithian-2-yl)benzoic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(1,3-dithian-2-yl)benzoic acid, also known as 4-DTB, is a dicarboxylic acid derivative of benzoic acid with two sulfur-containing substituents. It is a yellow crystalline solid that is soluble in polar organic solvents such as methanol and dimethyl sulfoxide (DMSO). 4-DTB has a variety of applications in scientific research, including its use as a reagent for the synthesis of other compounds, as a ligand for metal complexes, and as a biochemical probe for studying enzyme-catalyzed reactions.

Aplicaciones Científicas De Investigación

Degradation Processes and Environmental Impact

Research on nitisinone, a derivative closely related to the chemical family of benzoic acids, focuses on its degradation processes under various conditions. The stability of nitisinone increases with the pH of the solution, and its degradation products have been thoroughly analyzed, shedding light on the environmental impact and potential risks of related compounds (Barchańska et al., 2019).

Regulation of Gut Functions

Benzoic acid's role as an antibacterial and antifungal preservative extends to its impact on gut functions. Studies have demonstrated that appropriate levels of benzoic acid can promote gut health by regulating enzyme activity, redox status, immunity, and microbiota. This research emphasizes the delicate balance required in the administration of benzoic acid and its derivatives to avoid adverse effects on gut health (Mao et al., 2019).

Pharmacokinetic Analysis

A comprehensive pharmacokinetic analysis of benzoic acid across different species (rats, guinea pigs, and humans) provides insights into the metabolic and dosimetric variations. Such studies are crucial for assessing dietary exposures and reducing interspecies uncertainty factors, contributing to safer applications of benzoic acid in food and pharmaceutical products (Hoffman & Hanneman, 2017).

Advanced Oxidation Processes

The degradation of acetaminophen, a process similar to those that might involve 4-(1,3-dithian-2-yl)benzoic acid, has been studied using advanced oxidation processes (AOPs). This research highlights the potential environmental hazards of pharmaceutical by-products and the necessity of effective degradation methods to prevent ecosystem threats (Qutob et al., 2022).

Propiedades

IUPAC Name |

4-(1,3-dithian-2-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2S2/c12-10(13)8-2-4-9(5-3-8)11-14-6-1-7-15-11/h2-5,11H,1,6-7H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPSYTIVTRCUOTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(SC1)C2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,3-dithian-2-yl)benzoic Acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B189884.png)

![1-[(Benzyloxycarbonyl)amino]cycloheptanecarboxylic acid](/img/structure/B189903.png)